

An In-depth Technical Guide to Phenethylammonium Iodide (PEAI)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FE-PE2I*

Cat. No.: *B1147654*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of phenethylammonium iodide (PEAI). It also details its critical role in the fabrication of advanced optoelectronic devices. All quantitative data is presented in structured tables, and key experimental protocols are provided.

Chemical Identity and Physical Properties

Phenethylammonium iodide (PEAI) is an organic ammonium salt that has garnered significant attention for its use as a molecular building block in materials science. It is composed of a phenethylammonium cation and an iodide anion.

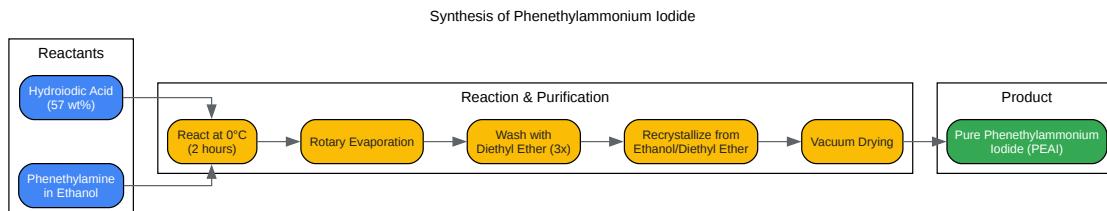
Property	Value	Reference
IUPAC Name	2-phenylethylazanium;iodide	[1]
Synonyms	Phenethylamine hydroiodide, PEAI	[1] [2]
CAS Number	151059-43-7	[2] [3]
Molecular Formula	C ₈ H ₁₂ IN	[1] [2] [4]
Molecular Weight	249.09 g/mol	[1] [2] [4]
Appearance	White powder	[2]
Melting Point	283 °C	[1]
Canonical SMILES	C1=CC=C(C=C1)CC[NH3+]. [I-]	[1]
InChI Key	UPHCENSIMPJEIS- UHFFFAOYSA-N	[1]

Synthesis of Phenethylammonium Iodide

The synthesis of PEAI is a straightforward acid-base reaction. The following protocol is adapted from established methods for synthesizing similar short-chain alkylammonium halides.[\[5\]](#)

Experimental Protocol: Synthesis of PEAI

Materials:


- Phenethylamine (C₈H₁₁N)
- Hydroiodic acid (HI), 57 wt% in water
- Ethanol
- Diethyl ether
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve phenethylamine in ethanol.
- Place the flask in an ice bath and begin stirring.
- Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt%) dropwise to the stirred solution.
- Continue stirring the reaction mixture at 0 °C for 2 hours. A white precipitate of phenethylammonium iodide will form.
- Remove the solvent using a rotary evaporator at 50 °C until a crude solid product is obtained.
- Wash the crude product by adding diethyl ether and stirring the resulting suspension for 30 minutes. This step should be repeated three times to remove any unreacted starting materials.
- Collect the purified white precipitate by filtration.
- Further purify the product by recrystallization from a mixed solvent system of ethanol and diethyl ether.
- Dry the final product in a vacuum oven at 60 °C for 24 hours.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Synthesis and purification workflow for PEAI.

Spectroscopic and Crystallographic Characterization

While comprehensive spectral data for pure, isolated PEAI is not extensively published, its characteristic features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of the phenethylammonium cation is expected to show distinct signals for the aromatic, ethyl, and ammonium protons.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for Phenethylammonium Cation Solvent: DMSO-d₆

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Aromatic C-H (para)	~7.2 (triplet)	-129
Aromatic C-H (meta)	~7.3 (triplet)	-129
Aromatic C-H (ortho)	~7.2 (doublet)	-127
Aromatic C (quaternary)	-	-138
-CH ₂ - (benzylic)	~2.9 (triplet)	-35
-CH ₂ - (amino)	~3.2 (triplet)	-41

| -NH₃⁺ | Broad singlet | - |

Infrared (IR) Spectroscopy

The FTIR spectrum of PEAI will be dominated by vibrations from the ammonium group, the alkyl chain, and the aromatic ring.

Table 3: Predicted Principal FTIR Absorption Bands for PEAI

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
3000 - 2850	Aliphatic C-H Stretch	Medium-Strong
~3200	N-H Stretch (Ammonium)	Strong, Broad
1600 - 1450	Aromatic C=C Ring Stretch	Medium-Strong
~1600	N-H Bend (Ammonium)	Strong

| 770 - 730 & 710 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

As an ionic salt, PEAI is best analyzed by electrospray ionization (ESI) mass spectrometry. The analysis would be conducted in positive ion mode to detect the phenethylammonium cation.

Table 4: Predicted ESI-MS Data for Phenethylammonium Cation

m/z (amu)	Ion	Description
122.1	$[\text{C}_8\text{H}_{12}\text{N}]^+$	Molecular Ion (Phenethylammonium Cation)
105.1	$[\text{C}_8\text{H}_9]^+$	Fragment from loss of ammonia (NH_3)

| 30.0 | $[\text{CH}_4\text{N}]^+$ | Fragment from benzylic cleavage ($[\text{CH}_2\text{NH}_2]^+$) |

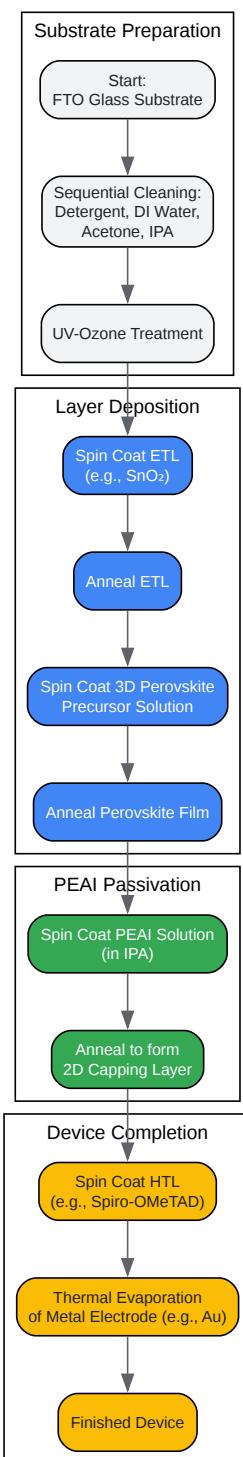
Crystal Structure

Crystallographic data for the simple salt phenethylammonium iodide is not readily available in the scientific literature. Its scientific importance lies in its role as a component in more complex structures, particularly 2D hybrid organic-inorganic perovskites.

In these structures, such as bis(phenylethylammonium) lead iodide ($(\text{PEA})_2\text{PbI}_4$), the bulky phenethylammonium cations act as organic spacers that separate inorganic layers of lead iodide octahedra. This creates a quantum well-like structure. The crystal system for $(\text{PEA})_2\text{PbI}_4$ is reported as triclinic, with space group P-1.[6] The presence of the PEA cation dictates the layered arrangement and is crucial for the material's electronic and physical properties.

Application in Perovskite Solar Cells

PEAI is a key material in the development of high-performance and stable perovskite solar cells (PSCs). It serves two primary functions:


- Surface Passivation: When applied to a 3D perovskite film, PEAI can passivate surface defects, such as halide vacancies. This reduces non-radiative recombination of charge carriers, leading to an increase in the open-circuit voltage (V_{oc}) and fill factor (FF) of the solar cell.[3][7]

- Formation of 2D/quasi-2D Layers: The bulky phenethylammonium cation acts as a spacer, enabling the formation of a thin 2D perovskite layer on top of the primary 3D perovskite absorber. This 2D capping layer provides enhanced stability against moisture and other environmental factors due to the hydrophobic nature of the aromatic ring.[3]

Experimental Workflow: Fabrication of a PSC with PEAI Passivation

The following diagram illustrates a typical workflow for fabricating a planar n-i-p perovskite solar cell that incorporates a PEAI surface passivation step.[8]

Workflow for Perovskite Solar Cell Fabrication with PEAI Passivation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. Phenethylammonium iodide | CAS 151059-43-7 [greatcellsolarmaterials.com]
- 3. Phenethylammonium iodide | Borun New Material - ChemBorun [chemborun.com]
- 4. 碘化苯乙胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenethylammonium Iodide (PEAI)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1147654#chemical-structure-of-phenethylammonium-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com